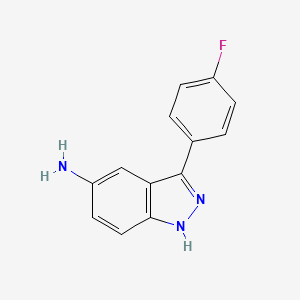

3-(4-fluorophenyl)-1H-indazol-5-amine

Description

3-(4-Fluorophenyl)-1H-indazol-5-amine is a heterocyclic compound featuring an indazole core substituted with a 4-fluorophenyl group at position 3 and an amine at position 3. Indazole derivatives are pharmacologically significant due to their diverse biological activities, including kinase inhibition, anticancer, and antimicrobial properties. The 4-fluorophenyl moiety enhances metabolic stability and binding affinity in drug design by modulating electronic and steric effects .

Propriétés

IUPAC Name |

3-(4-fluorophenyl)-1H-indazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FN3/c14-9-3-1-8(2-4-9)13-11-7-10(15)5-6-12(11)16-17-13/h1-7H,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGZGTCUSGGVSFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC3=C2C=C(C=C3)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80626020 | |

| Record name | 3-(4-Fluorophenyl)-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

395099-48-6 | |

| Record name | 3-(4-Fluorophenyl)-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-1H-indazol-5-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-fluoroaniline with a suitable indazole precursor in the presence of a cyclizing agent. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium or copper salts .

Industrial Production Methods

Industrial production of 3-(4-fluorophenyl)-1H-indazol-5-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-fluorophenyl)-1H-indazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives .

Applications De Recherche Scientifique

3-(4-fluorophenyl)-1H-indazol-5-amine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mécanisme D'action

The mechanism of action of 3-(4-fluorophenyl)-1H-indazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Comparaison Avec Des Composés Similaires

Pyrazole Derivatives: Regioisomeric Effects on Kinase Inhibition

A critical study compared regioisomeric pyrazole derivatives (Table 1). Switching the positions of the 4-fluorophenyl and pyridinyl groups transformed 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine (compound 6a) from a p38α MAP kinase inhibitor to a potent multi-kinase inhibitor. Compound 6a exhibited nanomolar IC50 values against Src (1.2 nM), B-Raf V600E (2.5 nM), EGFR (4.3 nM), and VEGFR-2 (8.7 nM), highlighting the importance of substituent positioning .

Table 1: Activity of Pyrazole Regioisomers

| Compound | p38α IC50 | Src IC50 | B-Raf V600E IC50 |

|---|---|---|---|

| 3-(4-Fluorophenyl)-4-pyridinyl | 82 nM | >10 μM | >10 μM |

| 4-(4-Fluorophenyl)-3-pyridinyl | >10 μM | 1.2 nM | 2.5 nM |

Chalcone Derivatives: Substitution Patterns and SAR

Chalcones with α,β-unsaturated ketones and fluorophenyl substituents demonstrated structure-activity relationships (SAR). For example:

- Compound 2j : Substituted with bromine (ring A) and fluorine (ring B), IC50 = 4.7 μM.

- Compound 2h : Chlorine (ring A) and methoxy (ring B) reduced activity (IC50 = 13.82 μM).

Electronegative substituents (e.g., F, Br) enhance activity, while methoxy groups decrease potency .

Thiadiazole Schiff Bases: Anticancer Activity

Schiff bases derived from 5-[5-(4-fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine showed selective cytotoxicity against MCF7 breast cancer cells. The most potent compound had an IC50 of 1.28 μg/mL, outperforming reference drug doxorubicin (IC50 = 1.5 μg/mL) .

Virtual Screening Hits: Kynurenine Formamidase Inhibition

The fluorophenyl group contributes to hydrophobic interactions in the enzyme’s active site .

Indazole Analogs: Modifications and Pharmacokinetics

- 3-(Pyridin-4-yl)-1H-indazol-5-amine dihydrochloride : The pyridinyl substitution improves solubility but reduces target specificity compared to the 4-fluorophenyl analog .

Structural and Functional Insights

- Electronic Effects : Fluorine’s electronegativity enhances binding to hydrophobic pockets in kinases and enzymes.

- Steric Considerations : Bulky substituents (e.g., trichlorophenyl in compound 6a) improve selectivity for kinase ATP-binding sites.

- Metabolic Stability : Fluorine reduces oxidative metabolism, extending half-life in vivo .

Activité Biologique

3-(4-fluorophenyl)-1H-indazol-5-amine, a compound characterized by its unique indazole structure and the presence of a fluorophenyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms, biological effects, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C9H8FN3

- CAS Number : 395099-48-6

- Molecular Weight : 179.18 g/mol

The compound's structure contributes to its interaction with biological targets, which is crucial for its activity.

Research indicates that 3-(4-fluorophenyl)-1H-indazol-5-amine exhibits its biological effects primarily through:

- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cell signaling pathways, which are critical for cancer cell proliferation and survival.

- Induction of Apoptosis : It promotes programmed cell death in various cancer cell lines, making it a candidate for anticancer therapy .

Antitumor Activity

Studies have demonstrated that 3-(4-fluorophenyl)-1H-indazol-5-amine possesses significant antitumor properties:

- Cell Lines Tested : The compound has been evaluated against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

- IC50 Values : The compound exhibited IC50 values in the micromolar range, indicating effective cytotoxicity against these cell lines .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | ~3 | Induction of apoptosis |

| HeLa | ~1 | Inhibition of cell cycle progression |

Antimicrobial Activity

In addition to its anticancer effects, the compound has shown potential antimicrobial properties:

- Tested Microorganisms : Various bacterial strains were used to assess the antimicrobial activity.

- Results : The compound demonstrated moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with zones of inhibition correlating with concentration increases .

| Microorganism | Zone of Inhibition (mm) at 2 mg/mL |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Case Study 1: Anticancer Efficacy

A study involving the administration of 3-(4-fluorophenyl)-1H-indazol-5-amine to MCF-7 cells indicated a dose-dependent reduction in cell viability. The mechanism was attributed to the activation of caspases and disruption of mitochondrial membrane potential, leading to apoptosis.

Case Study 2: Antimicrobial Testing

Another investigation assessed the compound's antibacterial properties through agar diffusion methods. The results highlighted that increasing concentrations led to enhanced antibacterial effects, particularly against Gram-positive bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.